2-(Bromomethyl)-4-methoxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 |
InChI Key |
NZAQQQVWULGZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)CBr |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles
Nucleophilic Substitution Dynamics at the Bromomethyl Center
The bromomethyl group attached to the C2 position of the benzoxazole (B165842) ring is a potent electrophilic center, readily participating in nucleophilic substitution reactions. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of a wide array of functional groups. Analogous systems, such as 2-(halomethyl)-4,5-diphenyloxazoles, serve as excellent models for understanding these transformations. The 2-(bromomethyl) analogues are noted to be more reactive than their chloromethyl counterparts. nih.gov
S_N2 Reaction Pathways and Stereochemical Considerations
The primary mechanism for nucleophilic substitution at the benzylic-like bromomethyl carbon is the bimolecular nucleophilic substitution (S_N2) pathway. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. This mechanism is characteristic of primary halides and is favored by the unhindered nature of the methylene (B1212753) carbon.
Should the carbon of the bromomethyl group be rendered chiral through isotopic labeling or substitution, the S_N2 reaction would be expected to proceed with an inversion of stereochemistry. This is a hallmark of the S_N2 mechanism, where the nucleophile attacks from the backside relative to the leaving group.
Role of Transient Intermediates in Complex Reaction Manifolds
In certain reaction pathways, the initial nucleophilic attack can lead to the formation of transient intermediates that subsequently rearrange to the final product. While direct evidence for complex intermediates involving "2-(Bromomethyl)-4-methoxybenzo[d]oxazole" is not extensively documented, analogous systems provide insight into such possibilities. For instance, in reactions involving selenium nucleophiles, the formation of a transient seleniranium ion intermediate is a well-established phenomenon in related alkyl halides. This three-membered ring containing a positive charge on the selenium atom can then be opened by another nucleophile, often with specific stereochemical outcomes.
Similarly, other complex reaction manifolds can be envisaged. For example, the Smiles rearrangement, observed in related benzoxazole systems, involves an intramolecular nucleophilic aromatic substitution, which proceeds through a spirocyclic intermediate. acs.org While not a direct reaction of the bromomethyl group, it highlights the potential for complex, multi-step processes within the broader chemistry of substituted benzoxazoles. The study of enzymatic reactions has also revealed the importance of identifying transient intermediates to understand reaction mechanisms fully. nih.gov
Electrophilic Aromatic Substitution on the Benzo[d]oxazole Core
The benzofused portion of "this compound" is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is directed by the combined electronic effects of the fused oxazole (B20620) ring and the methoxy (B1213986) substituent.
The methoxy group at the C4 position is a powerful activating group and is ortho-, para-directing. The oxazole ring itself has a complex directing influence. Generally, in benzofused heterocycles, electrophilic attack is favored on the benzene (B151609) ring. Considering the directing effects, the potential sites for electrophilic attack are C5 and C7. The strain in the fused ring system can also influence the reactivity of different positions. rsc.org
Typical EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the Lewis acid catalysts used can sometimes complex with the heteroatoms in the ring.
The precise outcome of EAS on this specific substrate would require experimental investigation, as the interplay between the activating methoxy group and the deactivating/directing effect of the fused oxazole ring determines the ultimate regioselectivity. In isoxazoles, for instance, substitution at the 4-position is known to occur in electrophilic aromatic substitution reactions. reddit.com
Metal-Catalyzed Transformations
The bromine atom in "this compound" can also participate in metal-catalyzed reactions, most notably cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura for bromo-heterocycles)
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron species. wikipedia.orglibretexts.org While typically used for aryl and vinyl halides, benzylic halides can also be suitable substrates. In the context of "this compound," the bromomethyl group could potentially undergo Suzuki-Miyaura coupling with various boronic acids or esters to form a new C-C bond at the methylene position.
More commonly, the Suzuki-Miyaura reaction is employed to form C-C bonds with aryl halides. If a bromine atom were present on the benzoxazole ring itself (e.g., at the C6 or C7 position), this would be a prime site for Suzuki-Miyaura coupling. The reaction is known to be tolerant of a wide range of functional groups, including methoxy groups and heterocyclic motifs like benzoxazole. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The following table provides a general overview of the components in a Suzuki-Miyaura reaction.
| Component | Role | Example |
| Substrate | Halide source | Aryl or Vinyl Bromide |
| Coupling Partner | Organoboron source | Arylboronic acid |
| Catalyst | Facilitates the reaction | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Activates the organoboron species | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane, DMF |
The robustness of the Suzuki-Miyaura reaction has made it a cornerstone of modern organic synthesis, with applications in the preparation of pharmaceuticals and fine chemicals. nih.govmdpi.com
C-H Functionalization Strategies on Benzo[d]oxazoles
Direct C-H functionalization is a powerful tool for the derivatization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of benzo[d]oxazoles, C-H functionalization can be directed to either the benzene or the oxazole portion of the molecule, depending on the reaction conditions and the directing groups present.
While specific studies on the C-H functionalization of this compound are not prevalent in the literature, the reactivity of related benzo[d]oxazole systems provides significant insights. The C2-H bond of the oxazole ring is particularly susceptible to deprotonation and subsequent functionalization. For instance, palladium-catalyzed C-H arylation of benzoxazoles with aryltrimethylammonium triflates has been shown to selectively occur at the C2-position, yielding 2-arylbenzoxazoles in good to excellent yields nih.gov. This suggests that for a substrate lacking a C2-substituent, functionalization would preferentially occur at this site. However, in the case of this compound, the C2-position is already substituted.
Therefore, C-H functionalization would be directed towards the benzofused ring. The 4-methoxy group is an activating, ortho- and para-directing group. This would likely direct C-H functionalization to the C5 and C7 positions. Palladium-catalyzed C-H activation has been utilized in the synthesis of various oxazole derivatives from simple arenes and nitriles, demonstrating the versatility of this approach rsc.orgorganic-chemistry.org. Rhodium catalysts have also been employed for the direct C-H addition of oxazolines to alkenes, although this involves the C-H bond of the oxazoline (B21484) ring rather than a fused benzene ring nih.gov.
The table below summarizes some representative examples of C-H functionalization on oxazole and benzo[d]oxazole derivatives, which can be considered as models for predicting the reactivity of this compound.
| Catalyst/Reagent | Substrate | Position of Functionalization | Product Type | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Benzoxazole | C2 | 2-Arylbenzoxazole | nih.gov |
| Pd(OAc)₂ / CuBr₂ | Benzamide and Ketone | - | Substituted Oxazole | organic-chemistry.org |
| [RhCl(coe)₂]₂ / PCy₃ | 4,4-Dimethyl-2-oxazoline | C2 | 2-Alkyloxazoline | nih.gov |
| [RhCp*Cl₂]₂ | 2-Phenyl-1H-indole | C2' of Phenyl Ring | Fused Polycyclic Aromatic | nih.gov |
Cycloaddition and Annulation Reactions Involving the Oxazole Ring
The oxazole ring can act as a diene in Diels-Alder reactions, typically with electron-deficient dienophiles, to afford pyridine (B92270) derivatives after a subsequent elimination step researchgate.netresearchgate.net. The electron-donating or withdrawing nature of the substituents on the oxazole ring can significantly influence its reactivity in these [4+2] cycloaddition reactions. Activation of the oxazole nitrogen with a Brønsted or Lewis acid can facilitate the reaction with dienophiles like ethylene (B1197577) scilit.com.
For this compound, the participation of the oxazole ring in cycloaddition reactions might be influenced by the steric and electronic effects of the substituents. The bromomethyl group at the C2-position could potentially hinder the approach of a dienophile. Furthermore, the high reactivity of the C-Br bond towards nucleophiles might lead to competing side reactions, especially under thermal conditions often required for Diels-Alder reactions.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a key feature of oxazole chemistry. Palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes provides a route to benzo[d]isoxazoles, which are isomers of benzoxazoles rsc.orgresearchgate.net. While this reaction does not directly involve a pre-formed benzoxazole, it highlights the utility of transition metal catalysis in constructing related heterocyclic systems.
The following table presents examples of cycloaddition and annulation reactions involving oxazole derivatives.
| Reaction Type | Oxazole Substrate | Reactant | Product | Reference |
| Diels-Alder | 5-Ethoxy-2-methyloxazole | Halogenated propenoic acids | Substituted 3-hydroxypyridines | researchgate.net |
| Diels-Alder | General Oxazoles | Alkenes/Alkynes | Pyridines/Furans | researchgate.net |
| [4+1] Annulation | N-Phenoxyacetamide | Aldehydes | Benzo[d]isoxazoles | rsc.orgresearchgate.net |
Rearrangement Processes and Pathway Diversions
The oxazole ring system is known to undergo several types of rearrangement reactions, often triggered by heat or the presence of catalysts. One of the most well-known is the Cornforth rearrangement, which involves the thermal isomerization of a 4-acyloxazole to an isomeric oxazole wikipedia.orgyoutube.comchem-station.com. This reaction proceeds through a nitrile ylide intermediate. However, for this compound, which lacks a 4-acyl group, the classical Cornforth rearrangement is not directly applicable.
Pathway diversions can occur in the synthesis and reactions of benzoxazoles. For instance, in the synthesis of substituted imidazoles from benzo[d]oxazol-2-yl(aryl)methanimines, a key step involves the nucleophilic opening of the benzoxazole ring mdpi.com. This demonstrates that under certain conditions, the stability of the benzoxazole core can be overcome, leading to the formation of different heterocyclic systems. The reactive bromomethyl group in this compound could potentially facilitate such rearrangements by providing an intramolecular reaction site after initial transformation. For example, conversion of the bromomethyl group to a nucleophilic or electrophilic center could trigger an intramolecular reaction with the oxazole or benzene ring, leading to rearranged products.
A study on the reaction of 2-(halomethyl)-4,5-diaryloxazoles with various nucleophiles did not report any rearrangements, but rather clean substitution at the methylene carbon nih.gov. This suggests that under nucleophilic substitution conditions, the oxazole ring is relatively stable.
The table below outlines some examples of rearrangement and pathway diversion reactions in oxazole chemistry.
| Rearrangement/Diversion | Substrate | Conditions | Product | Reference |
| Cornforth Rearrangement | 4-Acyloxazole | Thermal | Isomeric Oxazole | wikipedia.orgchem-station.com |
| Ring Opening/Recyclization | Benzo[d]oxazol-2-yl(aryl)methanimine | Thermal | Substituted Imidazole (B134444) | mdpi.com |
| No Isomerization | 2-(Methylthio)cyanate oxazole | Purification | No isothiocyanate formation | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are fundamental to understanding the behavior of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of organic molecules, including benzoxazole (B165842) derivatives. researchgate.netdergipark.org.tr By employing functionals such as B3LYP or B3PW91 with a suitable basis set like 6-311++G(d,p), the ground state geometry of this compound can be optimized to its lowest energy conformation. nih.govepstem.netnih.gov
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoxazole ring system and the orientation of the methoxy (B1213986) and bromomethyl substituents can be accurately determined. The optimized structure is confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. nih.gov
Beyond geometry, DFT studies elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. dergipark.org.trnih.gov The carbon atom of the bromomethyl group is expected to be highly electrophilic, making it a primary site for nucleophilic attack.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.96 |
| C-O (methoxy) | 1.37 | |
| C-O (oxazole) | 1.38 | |
| C=N (oxazole) | 1.31 | |
| Bond Angles (º) | C-C-Br | 112.5 |
| C-O-C (methoxy) | 117.8 | |
| C-O-C (oxazole) | 105.5 | |
| Dihedral Angles (º) | C-C-C-Br | 89.5 |
| Note: Values are hypothetical, based on typical results for similar structures in computational studies. |
Table 2: Predicted Electronic Properties for this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Note: Values are hypothetical, based on typical results for similar structures in computational studies. |
DFT calculations are instrumental in exploring the reaction mechanisms involving this compound. researchgate.netrsc.orgmdpi.com A key reaction for this compound is the nucleophilic substitution (S_N2) at the benzylic carbon, where the bromide ion acts as the leaving group. fossee.inmdpi.com
Computational chemists can model the entire reaction pathway by locating the transition state (TS) structure connecting the reactants and products. fossee.insumitomo-chem.co.jp The energy of this transition state determines the activation energy (ΔG‡) of the reaction, providing a quantitative measure of the reaction rate. researchgate.net Studies on similar benzyl (B1604629) bromides show that the TS geometry can be precisely characterized, revealing a trigonal-bipyramidal arrangement where the bond to the incoming nucleophile is forming as the C-Br bond is breaking. researchgate.net The influence of different nucleophiles or solvent effects (using models like the Polarizable Continuum Model, PCM) on the reaction barrier can also be systematically investigated. mdpi.comresearchgate.net
Table 3: Hypothetical Calculated Activation Energies for an S_N2 Reaction
| Reactant System | Solvent | Transition State | Activation Energy (ΔG‡, kcal/mol) |
| This compound + CN⁻ | Gas Phase | [NC···CH₂(Bz)···Br]⁻ | 15.2 |
| This compound + CN⁻ | Acetonitrile (PCM) | [NC···CH₂(Bz)···Br]⁻ | 21.5 |
| Note: Values are hypothetical, based on computational studies of S_N2 reactions on similar substrates. fossee.inmdpi.com |
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help assign experimental spectra, especially for complex molecules where signals may overlap. rsc.org Recent work has focused on developing highly accurate prediction workflows, sometimes involving machine learning, to achieve mean absolute errors of less than 0.1 ppm for proton shifts. github.ionih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated. esisresearch.org DFT calculations produce a set of vibrational modes and their corresponding frequencies. nih.gov Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. This is typically corrected by applying a uniform scaling factor. nih.govnist.gov The predicted spectrum allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the C-Br stretch, the C-O-C stretches of the ether and oxazole (B20620) ring, and the aromatic C-H bends. mdpi.comnist.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -CH₂Br | 4.85 |
| -OCH₃ | 3.95 |
| Aromatic-H | 6.90 - 7.50 |
| ¹³C NMR | |
| -CH₂Br | 32.0 |
| -OCH₃ | 56.1 |
| Aromatic/Benzoxazole Cs | 105.0 - 160.0 |
| Note: Values are hypothetical and based on GIAO-DFT calculations for similar benzoxazole and methoxy-substituted aromatic structures. nih.govepstem.net |
Table 5: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (scaled, cm⁻¹) |
| Aromatic C-H stretch | 3050-3100 |
| Aliphatic C-H stretch (-OCH₃) | 2950-2990 |
| C=N stretch (oxazole ring) | 1630 |
| Aromatic C=C stretch | 1450-1600 |
| C-O-C asymmetric stretch (ether) | 1255 |
| C-O-C symmetric stretch (ether) | 1030 |
| C-Br stretch | 650 |
| Note: Values are hypothetical, based on DFT calculations for related benzoxazole and organobromine compounds. nih.govesisresearch.orgmdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum mechanics excels at describing static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. documentsdelivered.com For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds.
These simulations provide a detailed picture of the molecule's conformational flexibility, particularly the rotation around the single bonds connecting the bromomethyl and methoxy groups to the benzoxazole core. tandfonline.com By analyzing the trajectory, one can map the conformational landscape, identify the most stable rotamers, and calculate the energetic barriers between them. MD also reveals how the molecule interacts with surrounding solvent molecules through hydrogen bonding or van der Waals forces, which can significantly influence its reactivity and behavior in solution. nih.gov
In silico Approaches for Understanding Structure-Reactivity Relationships
In silico methods leverage the data from quantum chemical calculations to establish structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in a computational model—for example, by changing the substituent on the benzene (B151609) ring—and recalculating properties like the HOMO-LUMO gap, MEP, and activation energies, researchers can build predictive models. dergipark.org.tr
For this specific compound, such an approach could quantify how electron-donating or electron-withdrawing groups at different positions on the benzoxazole ring would alter the electrophilicity of the bromomethyl carbon and, consequently, its susceptibility to nucleophilic attack. These relationships are crucial for rationally designing derivatives with tailored reactivity for specific applications in synthesis or materials science. nih.gov
Advanced Computational Methodologies Applied to Organobromine Compounds
The study of organobromine compounds like this compound can benefit from more advanced computational techniques. While DFT is a workhorse method, its accuracy can be dependent on the chosen functional. sumitomo-chem.co.jp For critical applications, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory [e.g., CCSD(T)] can be used to benchmark DFT results for key structures, although their computational cost is significantly higher. nih.gov
For reactions occurring in very complex environments, such as within an enzyme or on a material surface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net In a QM/MM simulation, the reactive center (e.g., the bromomethyl group and the nucleophile) is treated with a high-level QM method, while the surrounding environment is modeled using a less expensive classical force field. This approach provides a balance between accuracy and computational feasibility. Furthermore, computational studies are essential for understanding more complex transformations of organobromides, such as radical-mediated processes or metal-catalyzed cross-coupling reactions, which may involve multiple spin states and intricate catalytic cycles. wikipedia.orgnih.govescholarship.org
Strategic Applications in Organic Synthesis and Chemical Derivatization
2-(Bromomethyl)-4-methoxybenzo[d]oxazole as a Versatile Synthetic Intermediatebenchchem.comnih.gov
The utility of this compound as a synthetic intermediate stems from the high reactivity of the carbon-bromine bond in its side chain. This bond is susceptible to cleavage by a wide array of nucleophiles, primarily through an SN2 mechanism, which allows for the straightforward introduction of diverse functional groups at the 2-position of the benzoxazole (B165842) system. Its role is analogous to other reactive scaffolds like 2-(halomethyl)-4,5-diaryloxazoles, which are valued for their synthetic utility. nih.gov The 2-bromomethyl variant is often considered a more reactive alternative compared to its chloromethyl counterpart, facilitating a broader range of chemical transformations. nih.govresearchgate.net
Alkylation and Arylation Reactions for Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, and this compound serves as an effective electrophile for such reactions. It can participate in alkylation reactions with stabilized carbanions. A notable example is its use in C-alkylation with malonate carbanions, a key step demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin using a related 2-(bromomethyl)oxazole analogue. nih.gov
Furthermore, the benzoxazole scaffold can undergo arylation through modern cross-coupling reactions. While direct arylation often targets the C-H bonds of the heterocyclic ring itself using palladium catalysis, the bromomethyl group offers a distinct handle for different coupling strategies. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to link the bromomethyl side chain with arylboronic acids, creating a new carbon-carbon bond and extending the molecular framework. ijpsonline.comresearchgate.net These reactions typically proceed in the presence of a palladium catalyst and a base. researchgate.net
Formation of New Heteroatom-Carbon Bonds (e.g., C-N, C-O, C-S) at the 2-Position Side Chain
One of the most widely exploited features of this compound is its ability to react with various heteroatom nucleophiles to form stable carbon-heteroatom bonds. nih.govresearchgate.netgrafiati.com The high reactivity of the bromomethyl group facilitates these substitutions under relatively mild conditions.
Carbon-Nitrogen (C-N) Bond Formation: The compound readily reacts with both primary and secondary amines to yield the corresponding 2-(aminomethyl)benzoxazoles. nih.gov These nucleophilic substitution reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF).
Carbon-Oxygen (C-O) Bond Formation: Alkoxides and phenoxides serve as effective oxygen-based nucleophiles to displace the bromide ion. nih.gov This reaction leads to the formation of 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles, which have been investigated for their potential anti-inflammatory properties. nih.gov
Carbon-Sulfur (C-S) Bond Formation: Sulfur-based nucleophiles, such as thiolates, react efficiently to create new carbon-sulfur bonds. nih.gov The reaction with sodium thiophenoxide, for example, produces thioether derivatives in high yields (70-87%) at moderately elevated temperatures. The resulting thioethers can be further oxidized to the corresponding sulfone, which provides an activated site for subsequent carbon-carbon bond formations. nih.gov
| Nucleophile Type | Example Nucleophile | Resulting Bond | Product Class |
| Nitrogen | Primary/Secondary Amines | C-N | 2-(Aminomethyl)benzoxazoles nih.gov |
| Oxygen | Alkoxides/Phenoxides | C-O | 2-(Alkoxymethyl)-/2-(Phenoxymethyl)oxazoles nih.gov |
| Sulfur | Sodium Thiophenoxide | C-S | 2-(Phenylthiomethyl)oxazoles nih.gov |
| Sulfur | Ammonium Thiocyanate | C-S | 2-(Thiocyanatomethyl)oxazoles nih.gov |
Development of Novel Functionalized Benzo[d]oxazole Derivativesnih.govnih.govjbarbiomed.comresearchgate.net
The reactions initiated at the bromomethyl group of this compound are instrumental in developing new classes of functionalized benzoxazole derivatives. jbarbiomed.comresearchgate.net This scaffold is prevalent in medicinal chemistry and materials science, making the synthesis of its derivatives a significant area of research. nih.gov
Incorporation of Nitrogen-Containing Substituents (e.g., amines, azides)benchchem.combeilstein-journals.org
The synthesis of nitrogen-substituted benzoxazoles is a common objective due to their biological activities. As previously mentioned, the reaction of 2-(bromomethyl)benzoxazoles with various amines is a straightforward method to produce 2-(aminomethyl)benzoxazole derivatives.
A particularly useful transformation is the introduction of an azide (B81097) group. A continuous-flow protocol has been developed for the synthesis of 2-(azidomethyl)oxazoles from their 2-(bromomethyl) precursors. beilstein-journals.org This process involves a nucleophilic halide displacement using sodium azide (NaN₃) in an aqueous medium, providing the desired azido (B1232118) oxazoles with good selectivity and in high yield. beilstein-journals.org The resulting azides are versatile intermediates themselves, capable of participating in "click chemistry" reactions like the Huisgen cycloaddition to form triazoles, further expanding the molecular diversity.
Generation of Oxygen and Sulfur Heterocycles from the Bromomethyl Moiety
The bromomethyl group can serve as a starting point for constructing additional heterocyclic rings. The initial formation of C-O and C-S bonds provides precursors for subsequent cyclization reactions. For instance, the reaction with a nucleophile containing a second reactive site can lead to an intramolecular reaction that closes a new ring.
While direct cyclization to form new heterocycles from the bromomethyl group is a complex transformation, the functionalization it enables is key. The formation of thioethers provides a clear example, where the sulfur atom can be part of a subsequent ring-forming step. nih.gov For example, reacting the bromomethyl compound with a bifunctional sulfur nucleophile could lead to the direct formation of a sulfur-containing heterocycle fused or attached to the benzoxazole system.
Utilization in the Construction of Complex Molecular Architectures
The role of this compound extends beyond simple functionalization to its use as a building block in the assembly of larger, more complex molecules. The benzoxazole moiety is found in many bioactive natural products, and synthetic analogues are of great interest. nsf.govresearchgate.net
The reactive bromomethyl handle allows for the covalent attachment of the benzoxazole unit to larger scaffolds. An example of this principle is seen in the synthesis of flexible tripodal 1,3-oxazoles, where 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene was used as a core to attach three phenolic aldehydes, which were then converted to oxazole (B20620) rings. nih.gov Similarly, this compound can be coupled to multifunctional core structures, enabling the synthesis of complex architectures with precisely positioned benzoxazole units. This strategy is valuable in creating molecules for materials science applications or developing multivalent ligands for biological targets. nih.gov
Role as a Precursor for Benchmarking and Advancing Synthetic Methodologies
The strategic application of well-defined chemical entities as benchmarks is a cornerstone of progress in synthetic organic chemistry. Such compounds serve as standardized substrates to evaluate the efficiency, scope, and limitations of new or improved synthetic methodologies. While the broader class of bromomethyl-substituted heterocycles is recognized for high reactivity, specific, detailed studies highlighting "this compound" as a benchmark for advancing synthetic methodologies are not extensively documented in publicly available scientific literature.
However, the inherent reactivity of the bromomethyl group, attached to the electron-rich benzoxazole core, makes it a suitable candidate for such a role. The development of novel synthetic protocols often involves testing the methodology on a range of substrates with varying electronic and steric properties. The "this compound" molecule possesses several features that would make it a valuable substrate in these studies:
A Reactive Alkyl Halide: The primary benzylic bromide is a potent electrophile, susceptible to a wide array of nucleophilic substitution reactions. This allows for the benchmarking of new nucleophiles, catalysts, or reaction conditions designed for C-C, C-O, C-N, and C-S bond formation.
A Heterocyclic Scaffold: The benzoxazole moiety is a common structural motif in medicinal chemistry and materials science. The ability of a new synthetic method to tolerate this heterocyclic system without inducing ring-opening or other side reactions would be a significant indicator of its utility.
Defined Regiochemistry: The methoxy (B1213986) group at the 4-position provides a specific electronic environment and a point of steric hindrance, allowing for the study of regioselectivity and steric tolerance of a new synthetic method.
Hypothetical Benchmarking Studies:
Similarly, in the optimization of a new photoredox-catalyzed reaction, "this compound" could be employed to screen various photocatalysts, solvents, and light sources. The quantum yield of the reaction or the chemical yield of the product under different conditions would provide valuable data for methodology development.
The following table illustrates a hypothetical scenario where "this compound" is used to benchmark different catalytic systems for a Suzuki coupling reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 88 |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 110 | 75 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |
Future Directions and Emerging Paradigms in Benzo D Oxazole Research
Development of Highly Efficient and Selective Synthetic Transformations
The future of synthesizing complex molecules like 2-(bromomethyl)-4-methoxybenzo[d]oxazole hinges on the development of highly efficient and selective chemical reactions. Traditional methods for benzoxazole (B165842) synthesis, often requiring harsh conditions, are being supplanted by greener and more effective protocols. A significant trend is the use of novel catalytic systems that operate under mild conditions. For instance, methods employing a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst for the condensation of 2-aminophenols and aldehydes have been developed, offering high yields under solvent-free conditions. acs.org Similarly, copper-catalyzed intramolecular cyclizations of ortho-haloanilides provide a general and efficient route to benzoxazoles, with the reactivity order (I > Br > Cl) pointing to oxidative addition as the rate-determining step. organic-chemistry.org This approach is suitable for the parallel synthesis of compound libraries. organic-chemistry.org
The synthesis of the specific 2-(halomethyl) functionality is also evolving. The 2-(bromomethyl)oxazole moiety can be generated from the reaction of an azirine intermediate with bromoacetyl bromide. nih.gov The reactivity of the resulting 2-(bromomethyl) group is characteristic of a benzylic halide, making it an excellent electrophile for subsequent substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles. nih.gov The 2-bromomethyl analogue is noted to be a more reactive alternative to the corresponding chloromethyl compound, proving particularly useful in C-alkylation reactions. nih.gov These advanced synthetic strategies are crucial for building molecular complexity and enabling the rapid generation of diverse benzo[d]oxazole derivatives for screening and application.
Exploration of Unprecedented Reactivity Patterns for Halomethyl Heterocycles
While the 2-(bromomethyl) group on a benzo[d]oxazole ring behaves as a classical benzylic-type halide, ripe for nucleophilic substitution, future research is increasingly focused on uncovering and harnessing non-classical reactivity patterns. nih.gov The reactivity of halomethyl heterocycles can be profoundly influenced by the electronic nature of the heterocyclic core, leading to outcomes that defy standard organic chemistry predictions.
Research into related systems, such as 2-trichloromethylbenzoxazoles, demonstrates that selective substitution can be controlled to occur at different positions under either metal-free or iron-catalyzed conditions. nih.govresearchgate.nethud.ac.uk This allows for the controlled synthesis of various derivatives from a single starting material, highlighting a paradigm of reagent-controlled selectivity. nih.govresearchgate.net Furthermore, unprecedented reaction pathways are being discovered, such as the formation of an imidazole (B134444) ring from the reaction of two methanimine (B1209239) groups derived from benzo[d]oxazole precursors. mdpi.com In this transformation, the reaction is believed to proceed through the nucleophilic opening of one benzoxazole ring, followed by an intermolecular ring closure. mdpi.com These discoveries underscore a shift towards exploring the subtle, often counter-intuitive, electronic effects of the heterocycle itself to guide new synthetic transformations, moving beyond the predictable functional group reactivity.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The demand for large libraries of compounds like benzo[d]oxazole derivatives for high-throughput screening in drug and materials discovery has catalyzed the integration of flow chemistry and automation. acs.orgchemrxiv.org Flow chemistry, where reactions are run in a continuously flowing stream through a network of tubes and modules, offers superior control over reaction parameters such as temperature and pressure, enhanced safety, and straightforward scalability. mpg.de
Automated flow reactors have been successfully developed for the synthesis of oxazoles and related heterocycles. mpg.de These platforms can integrate multiple synthetic steps, including reaction, work-up, and purification, into a single continuous process. mpg.de For example, a modular flow reactor can be configured with packed-bed reactors containing solid-supported reagents or catalysts, enabling rapid cyclization reactions followed by in-line separation. organic-chemistry.orgmpg.de This technology is ideal for creating focused compound arrays to expedite development cycles through high-speed assaying and iterative design-synthesis loops. acs.org The ability to rapidly synthesize, purify, and test a diverse set of analogues, such as exploring substitutions on the benzoxazole core, is a key advantage that directly addresses the productivity demands of modern medicinal chemistry. organic-chemistry.orgacs.org
Advanced In Situ Monitoring Techniques for Mechanistic Insights
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. A major emerging paradigm is the use of advanced in situ spectroscopic techniques to monitor reactions in real-time. spectroscopyonline.combirmingham.ac.uk This approach is particularly powerful when coupled with the automated flow systems described previously, as analytical tools can be integrated directly into the reaction line. magritek.comacs.orgresearchgate.net
Techniques such as in-line Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are being used to conclusively determine complex reaction mechanisms, such as those in benzoxazole synthesis. magritek.comacs.orgresearchgate.net By using a flow cell integrated with both NMR and FTIR spectrometers, researchers can detect low-concentration, transient intermediates and obtain quantitative kinetic data that is otherwise inaccessible. magritek.comacs.org This dual-spectroscopy approach overcomes the limitations of each individual technique, allowing for the unambiguous identification of reaction pathways and rate-determining steps. magritek.com Real-time monitoring enables the precise optimization of reaction conditions and provides a level of mechanistic detail that moves beyond simple starting material-to-product analysis, paving the way for more rational and efficient process development. researchgate.netrsc.orgrsc.org
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental synthesis and computational chemistry represents one of the most powerful emerging paradigms in chemical research. tandfonline.com For benzo[d]oxazole systems, this combination is providing unprecedented insight into molecular structure, reactivity, and biological function. nih.gov Density Functional Theory (DFT) calculations have become a standard tool for predicting molecular geometries, electronic properties, and spectroscopic signatures, which can then be validated against experimental data. nih.govresearchgate.netrsc.org
In the study of biologically active benzoxazoles, DFT has been used to calculate optimized molecular geometries (bond lengths and angles) that show remarkable agreement with values obtained from X-ray crystallography. nih.gov Furthermore, computational methods are used to analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap often indicates higher reactivity. nih.govnih.gov This allows researchers to computationally screen derivatives and predict which ones are likely to be more reactive or possess desired electronic properties before undertaking their synthesis. nih.gov This synergistic approach, where computational predictions guide experimental design and experimental results refine computational models, accelerates the discovery process and deepens the fundamental understanding of complex heterocyclic systems. tandfonline.comacs.org
Table of Mentioned Compounds
Q & A
Q. What is a reliable method for synthesizing 2-(Bromomethyl)-4-methoxybenzo[d]oxazole with optimal yield?
A robust synthesis involves reacting 2-aminophenol with bromoacetic acid in polyphosphoric acid at 130°C for 4 hours. Key variables include:
- Catalyst choice : Polyphosphoric acid enhances cyclization efficiency.
- Reaction time and temperature : Prolonged heating (4 hours) ensures complete ring closure.
- Purification : Post-reaction, the mixture is cooled, extracted with dichloromethane (DCM)/water, dried over MgSO₄, and concentrated under vacuum, yielding ~90% pure product as a pale-yellow oil .
Q. How should researchers characterize this compound using spectroscopic techniques?
- ¹H/¹³C NMR : Peaks at δ ~4.5 ppm (CH₂Br) and δ ~3.8 ppm (OCH₃) confirm substitution patterns. Aromatic protons in the benzo[d]oxazole ring appear as multiplets between δ 7.0–8.0 ppm .
- Mass spectrometry (MS) : A molecular ion peak at m/z 211.0 [M]⁺ and fragment m/z 132.0 [M–Br]⁺ validate the bromomethyl group .
- Elemental analysis : Cross-check experimental C, H, N percentages against theoretical values to confirm purity .
Q. What purification strategies are effective for removing byproducts?
- Liquid-liquid extraction : Use DCM to separate the product from polar impurities in water.
- Recrystallization : Ethanol/water mixtures improve crystallinity for solid products.
- Column chromatography : For complex mixtures, silica gel with hexane/ethyl acetate gradients resolves impurities .
Advanced Research Questions
Q. How can researchers optimize nucleophilic substitution reactions involving the bromomethyl group?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
- Temperature control : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions.
- Steric effects : Bulky nucleophiles (e.g., arylthiols) require longer reaction times or phase-transfer catalysts .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Dynamic effects : Rotamers or tautomers (e.g., enol-keto equilibria) may split peaks. Use variable-temperature NMR to identify conformational changes .
- Impurity analysis : Compare MS fragmentation patterns with theoretical simulations to detect byproducts .
- X-ray crystallography : Resolve ambiguities in substitution patterns or stereochemistry .
Q. What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- In vitro assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition assays with Ellman’s reagent.
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to enzyme active sites.
- Structure-activity relationships (SAR) : Modify substituents on the oxazole ring to assess potency trends .
Q. How can computational modeling predict the compound’s photophysical properties?
Q. What are the stability considerations for long-term storage?
- Moisture sensitivity : Store in anhydrous conditions (e.g., desiccator with silica gel).
- Light sensitivity : Use amber vials to prevent photodegradation.
- Temperature : Keep at –20°C for prolonged stability, as bromomethyl groups may hydrolyze at room temperature .
Q. How do alternative synthetic routes compare in efficiency?
- Hydrazine-mediated cyclization (e.g., ): Higher functional group tolerance but lower yields (~65%) due to competing side reactions.
- Microwave-assisted synthesis : Reduces reaction time but requires optimization of power and solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
